molecular formula C12H22ClN B2906577 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride CAS No. 2567502-29-6

2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride

Cat. No.: B2906577
CAS No.: 2567502-29-6
M. Wt: 215.77
InChI Key: XUGQRNLPQFKBQB-UHFFFAOYSA-N
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Description

2-Dispiro[313614]decan-8-ylethanamine;hydrochloride is a unique chemical compound known for its distinctive structure and diverse applications This compound is characterized by its dispiro structure, which consists of two spiro-connected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the dispiro structure through cyclization reactions. Subsequent steps involve the introduction of the ethanamine group and the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Dispiro[3.1.36.14]decan-8-ylmethanethiol
  • Dispiro 8-nitroquinolone analogues

Uniqueness

2-Dispiro[313614]decan-8-ylethanamine;hydrochloride stands out due to its unique dispiro structure and the presence of the ethanamine group

Properties

IUPAC Name

2-dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c13-5-2-10-6-12(7-10)8-11(9-12)3-1-4-11;/h10H,1-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGQRNLPQFKBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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